4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine is an organic compound that features a pyrimidine ring substituted with a 1,3-benzodioxole moiety and two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine typically involves the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors. One common method includes the reaction of 2,6-dichloropyrimidine with 1,3-benzodioxole in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) at elevated temperatures (70-75°C) . The reaction proceeds through nucleophilic aromatic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, or secondary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate.
Major Products
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and coupled products with various functional groups.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like cyclooxygenase (COX) and tubulin.
Materials Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2,6-dichloroPyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the polymerization of tubulin, leading to mitotic blockade and apoptosis in cancer cells . Additionally, it may inhibit COX enzymes, reducing inflammation and pain . The compound’s ability to interact with these targets is attributed to its unique structural features, allowing it to bind effectively to active sites.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole Derivatives: Compounds like 1-benzo[1,3]dioxol-5-yl-indoles and 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles.
Dichloropyrimidine Derivatives: Compounds such as 2,6-dichloropyrimidine and its various substituted derivatives.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2,6-dichloroPyrimidine is unique due to its combination of the 1,3-benzodioxole moiety and the dichloropyrimidine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H6Cl2N2O2 |
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Molecular Weight |
269.08 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-10-4-7(14-11(13)15-10)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2 |
InChI Key |
HDMPLIQESGHWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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